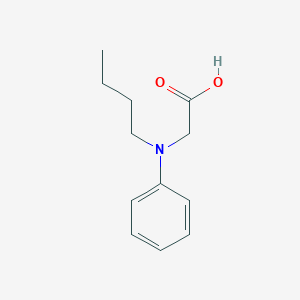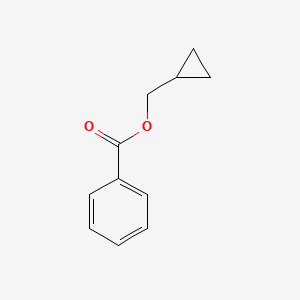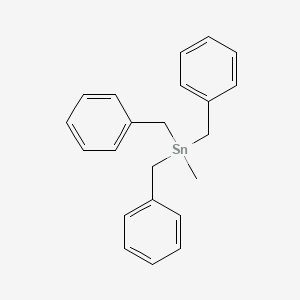
Tribenzyl(methyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribenzyl(methyl)stannane is an organotin compound characterized by the presence of three benzyl groups and one methyl group attached to a central tin atom. Organotin compounds are known for their versatility in organic synthesis and industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribenzyl(methyl)stannane can be synthesized through various methods, including the reaction of tribenzylstannane with methyl lithium or methyl magnesium bromide. The reaction typically occurs in an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the organometallic reagents .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. Industrial methods may also involve the use of automated systems to handle the reagents and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Tribenzyl(methyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The benzyl or methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under mild conditions.
Major Products
The major products formed from these reactions include various organotin compounds with different functional groups, which can be further utilized in organic synthesis .
Scientific Research Applications
Tribenzyl(methyl)stannane has several applications in scientific research:
Mechanism of Action
The mechanism of action of tribenzyl(methyl)stannane involves the formation of stannyl radicals, which participate in various radical-mediated reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new carbon-tin bonds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Another organotin compound with similar reactivity but different substituents.
Triphenyltin hydride: Similar in structure but with phenyl groups instead of benzyl groups.
Uniqueness
Tribenzyl(methyl)stannane is unique due to the presence of both benzyl and methyl groups, which provide distinct reactivity patterns compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications where selective reactivity is required .
Properties
CAS No. |
17841-74-6 |
|---|---|
Molecular Formula |
C22H24Sn |
Molecular Weight |
407.1 g/mol |
IUPAC Name |
tribenzyl(methyl)stannane |
InChI |
InChI=1S/3C7H7.CH3.Sn/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;1H3; |
InChI Key |
ZDUCAYRQGBSUHH-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


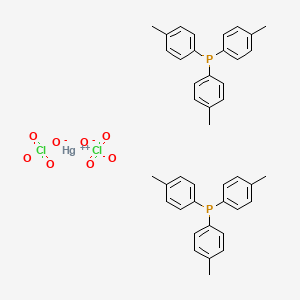
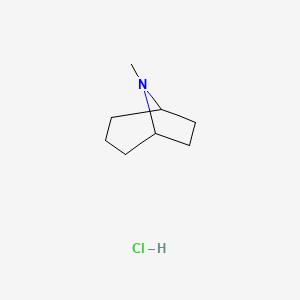
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)
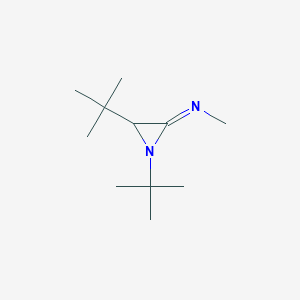

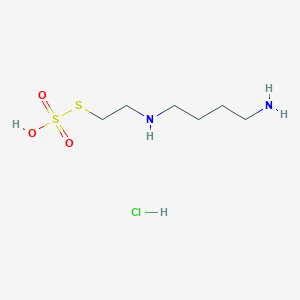
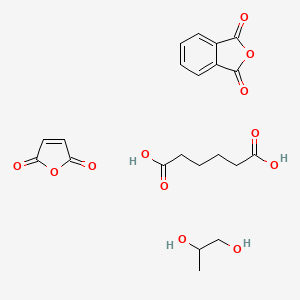

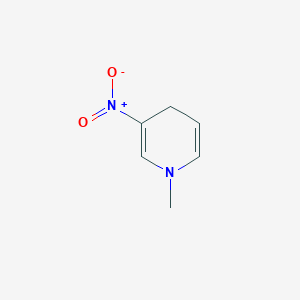
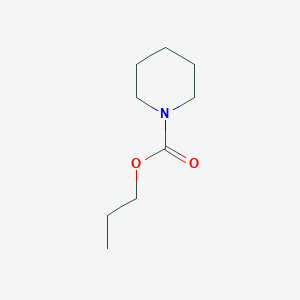
![n-Butyryl-D(+)-carnitin [German]](/img/structure/B14698378.png)
